molecular formula C15H14O2 B027096 1-(3-(Benzyloxy)phenyl)ethanone CAS No. 34068-01-4

1-(3-(Benzyloxy)phenyl)ethanone

Cat. No.: B027096
CAS No.: 34068-01-4
M. Wt: 226.27 g/mol
InChI Key: FGQMEAWGAUALJQ-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Benzyloxy)phenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-benzyloxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Benzyloxy)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-(Benzyloxy)phenyl)ethanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fine chemicals, fragrances, and polymers

Comparison with Similar Compounds

    1-(4-(Benzyloxy)phenyl)ethanone: Similar structure but with the benzyloxy group at the para position.

    1-(2-(Benzyloxy)phenyl)ethanone: Similar structure but with the benzyloxy group at the ortho position.

    3-benzyloxybenzaldehyde: Contains an aldehyde group instead of an ethanone group.

Uniqueness: 1-(3-(Benzyloxy)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The meta position of the benzyloxy group influences the compound’s electronic properties and steric effects, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(3-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQMEAWGAUALJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187667
Record name 1-(3-(Phenylmethoxy)phenyl)ethan-1-one
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34068-01-4
Record name 1-[3-(Phenylmethoxy)phenyl]ethanone
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Record name 1-(3-(Phenylmethoxy)phenyl)ethan-1-one
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Record name 34068-01-4
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Record name 1-(3-(Phenylmethoxy)phenyl)ethan-1-one
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Record name 1-[3-(phenylmethoxy)phenyl]ethan-1-one
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Synthesis routes and methods I

Procedure details

3-Hydroxyacetophenone (136.15 g, 1 mol), potassium carbonate (414.63 g, 2 mol), KI (33.2 g, 0.2 mol), and benzyl bromide (171.04 g, 1 mol) were dissolved in acetone and the reaction mixture was refluxed while stirring for 24 hours, followed by washing with brine. The reaction mixture was extracted with ethyl acetate, the extract was dried over anhydrous magnesium sulfate, concentrated, and the resulting residue was purified by column chromatography (ethyl acetate:hexane=1:3) to obtain 1-(3-benzyloxyphenyl)ethanone (221.8 g, yield 98%) in an oil state.
Quantity
136.15 g
Type
reactant
Reaction Step One
Quantity
414.63 g
Type
reactant
Reaction Step One
Quantity
171.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Over a period of 1.5 hours, methyl lithium (531 ml. of a 2 molar solution, 1.06 M) is added under a nitrogen atmosphere to a rapidly stirring solution of 3-benzyloxybenzoic acid (116 g., 0.532 M) in ether (250 ml.)-tetrahydrofuran (1400 ml.) maintained at 15°-20° C. After stirring an additional 0.75 hour at 10°-15° C., water (600 ml.) is slowly added keeping the reaction temperature below 20° C. The aqueous layer is separated and extracted with ether (3×250 ml.). The organic phases are combined, washed with saturated sodium chloride solution (4×300 ml.), dried over sodium sulfate, and concentrated under vacuum to give the product as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
116 g
Type
reactant
Reaction Step Two
Quantity
1400 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of sodium hydride (4.5 g of 80% mineral oil dispersion, 0.15 mol), which had been washed free of mineral oil, in DMF (25 ml) was added, dropwise with cooling, a solution of 3-hydroxyacetophenone (20.5 g, 0.15 mol) in DMF (25 ml). Upon completion of the addition, the mixture was allowed to stir at room temperature for 15 min, at which time was added benzyl bromide (25.6 g, 0.15 mol). The resulting mixture was allowed to stir at room temperature overnight, then was partitioned between EtOAc and 3M HCl. The aqueous phase was extracted with EtOAc, and the combined organic extracts were washed successively with 1M NaOH, H2O and saturated aqueous NaCl and dried. The solvent was removed in vacuo to afford the title compound (33 g, 97%), which was used without further purification.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
25.6 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
97%

Synthesis routes and methods IV

Procedure details

To a solution of 3-hydroxyacetophenone (101 g, 744 mmol) in acetone (1 L) were added potassium carbonate (154 g, 1.12 mol) and benzyl bromide (130 g, 759 mmol), and the mixture was stirred overnight at room temperature. The reaction solution was concentrated, diluted with water (500 ml) and extracted with ethyl acetate (500 ml×2). The extract was washed successively with water and saturated brine, dried (anhydrous magnesium sulfate) and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1-4:1) to give the objective substance (128 g, 76%).
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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